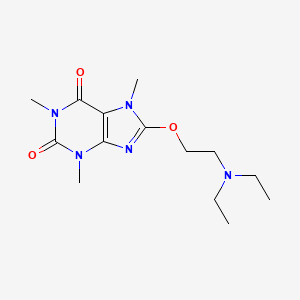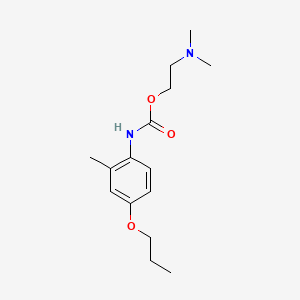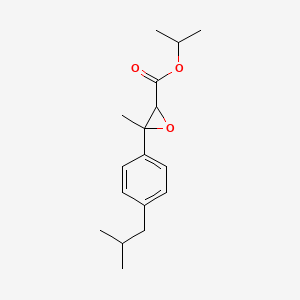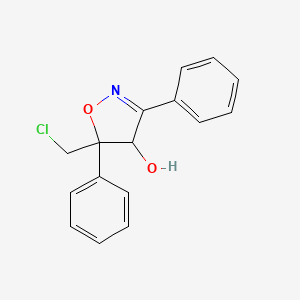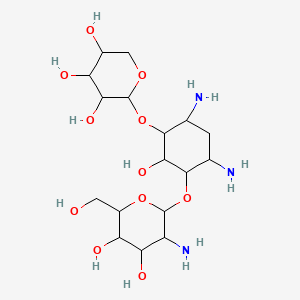![molecular formula C12H10N2O B13770769 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is a heterocyclic compound with a complex structure that incorporates both pyrimidine and benzoxazine rings. This compound is known for its significant biological activities and is used in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the condensation of a pyrimidine derivative with an appropriate benzoxazine precursor can lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimido[1,6-c][1,3]benzoxazin derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
科学的研究の応用
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrimido[1,6-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimidoquinazolines: Known for their diverse biological properties.
Benzoxazinone Derivatives: Share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is unique due to its specific combination of pyrimidine and benzoxazine rings, which confer distinct chemical and biological properties
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H |
InChIキー |
PGNIDFJAISFYHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


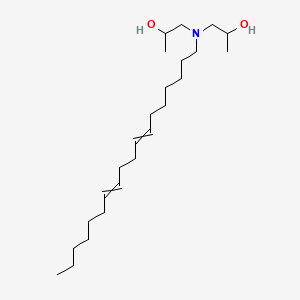
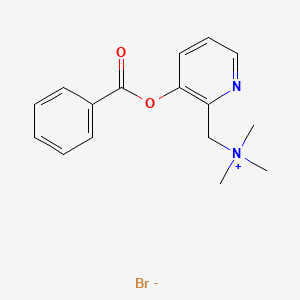
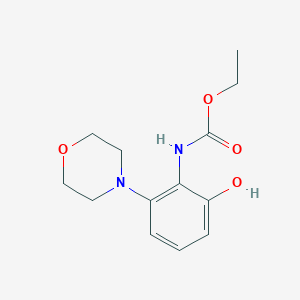
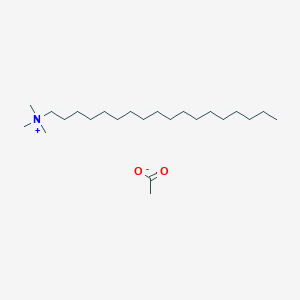
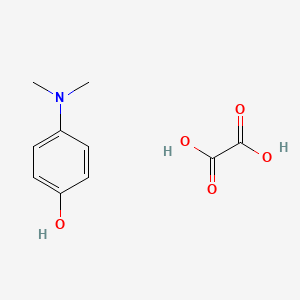
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

